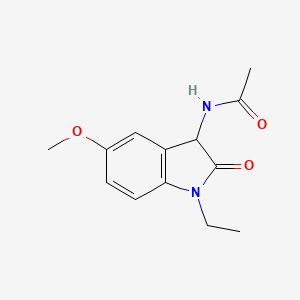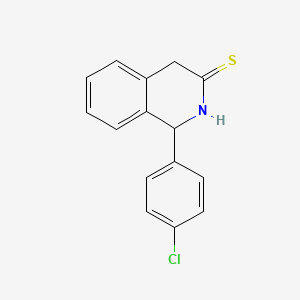![molecular formula C16H15BrN2O5 B11566001 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11566001.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-bromo-4-methoxyphenol: This can be achieved by bromination of 4-methoxyphenol using bromine in the presence of a suitable solvent.
Preparation of 2-(2-bromo-4-methoxyphenoxy)acetic acid: This involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid in the presence of a base.
Formation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide: This step involves the reaction of 2-(2-bromo-4-methoxyphenoxy)acetic acid with hydrazine hydrate.
Condensation with 2,4-dihydroxybenzaldehyde: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can target the hydrazide functional group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the hydrazide group, such as hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites, while the phenolic groups can participate in π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromo-4-methoxyphenoxy)acetic acid
- 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- 2,4-dihydroxybenzaldehyde
Uniqueness
The uniqueness of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H15BrN2O5 |
|---|---|
Peso molecular |
395.20 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O5/c1-23-12-4-5-15(13(17)7-12)24-9-16(22)19-18-8-10-2-3-11(20)6-14(10)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+ |
Clave InChI |
PXPALKOIILZUQJ-QGMBQPNBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Br |
SMILES canónico |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11565919.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11565926.png)

![N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565936.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B11565946.png)
![N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11565970.png)

![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11565984.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B11565989.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11566025.png)
![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)
![2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11566041.png)
![N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide](/img/structure/B11566042.png)
